molecular formula C8H7N3 B13963112 5H-pyrimido[5,4-b]azepine CAS No. 51059-03-1

5H-pyrimido[5,4-b]azepine

Cat. No.: B13963112
CAS No.: 51059-03-1
M. Wt: 145.16 g/mol
InChI Key: DQGCNIVDCDKADB-UHFFFAOYSA-N
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Description

5H-pyrimido[5,4-b]azepine is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures. This compound is of significant interest due to its potential biological and medicinal applications, as well as its unique chemical properties .

Preparation Methods

The synthesis of 5H-pyrimido[5,4-b]azepine typically involves multi-step processes. One common method starts with the reaction of 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine with various reagents. The compound can be synthesized in two steps and characterized by techniques such as 1H and 13C NMR spectroscopy and high-resolution mass spectrometry . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5H-pyrimido[5,4-b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with different functional groups . Major products from these reactions include various substituted pyrimidoazepines, which can exhibit different biological activities.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:

  • Serotonin Receptor Modulation: 5H-pyrimido[5,4-b]azepine derivatives have been identified as potential modulators of serotonin receptors, especially the 5-HT2C receptor, which is implicated in neurological conditions such as schizophrenia, anxiety disorders, and depression. Preclinical studies have shown promise in treating these conditions by modulating neurotransmitter activity.
  • Interaction Studies: Research includes interaction studies that focus on the compound's binding affinity to various receptors, often using radiolabeled ligands to assess interactions with serotonin receptors and other neurological pathway targets. Understanding these interactions aids in optimizing drug design for better efficacy and reduced side effects.

Materials Science:

  • The unique arrangement of the fused bicyclic system provides a versatile platform for chemical modifications, making it a subject of interest in materials science.

Variations in nitrogen positioning and the addition of aromatic systems can lead to different biological activities and applications.

Compound NameStructure TypeBiological ActivityUnique Features
5H-pyrimido[4,5-b]azepineFused pyrimidine-azepineModulator of serotonin receptorsDifferent nitrogen positioning
Benzo[b]pyrimido[5,4-f]azepinesFused benzo-pyrimidine-azepinesPotential antidepressant propertiesIncorporation of a benzene ring
Pyrimido[4,5-d]azepinesSimilar fused structureAgonists for serotonin receptorsDistinct nitrogen configuration

Mechanism of Action

The mechanism of action of 5H-pyrimido[5,4-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

5H-pyrimido[5,4-b]azepine can be compared with other similar compounds, such as 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine and its derivatives. These compounds share a similar fused ring structure but differ in their substituents, which can significantly affect their chemical and biological properties . The unique aspects of this compound include its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Biological Activity

5H-pyrimido[5,4-b]azepine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a fused pyrimidine and azepine structure, which contributes to its unique properties and interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives of this compound. For instance, research indicates that certain derivatives exhibit significant inhibitory effects on cancer cell lines, such as the A2780 ovarian cancer line. These compounds act through mechanisms that involve the modulation of kinase activities, particularly targeting the epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA) pathways.

Key Findings:

  • Inhibition of Kinases: Compounds derived from the pyrimido[5,4-b]azepine scaffold have demonstrated nanomolar inhibition of EGFR and micromolar inhibition of AURKA, suggesting their potential as dual inhibitors in cancer therapy .
  • Cell Line Studies: In vitro studies on A2780 cells showed that these compounds can induce apoptosis and cell cycle arrest, leading to reduced tumor growth in xenograft models .

Anti-Biofilm Activity

Another significant area of research involves the anti-biofilm properties of this compound derivatives. These compounds have been screened for their ability to inhibit biofilm formation in Salmonella species.

Research Insights:

  • Screening Results: Out of a library of over 20,000 compounds, several derivatives were identified as effective biofilm inhibitors without affecting planktonic growth, thus minimizing the risk of resistance development .
  • Structure-Activity Relationship (SAR): The SAR analysis revealed specific substitutions that enhance biofilm inhibition while maintaining low toxicity to host cells .

Neuropharmacological Effects

The compound also shows promise as a modulator of serotonin receptors, particularly the 5-HT2C receptor. This receptor has been implicated in various neurological conditions.

Therapeutic Implications:

  • Potential Applications: As a selective agonist for the 5-HT2C receptor, derivatives may be useful in treating conditions such as depression, anxiety disorders, and cognitive deficits associated with schizophrenia .

Summary of Biological Activities

Biological ActivityMechanism/TargetNotable Findings
AntitumorEGFR and AURKA inhibitionNanomolar inhibition observed in cell lines
Anti-BiofilmSalmonella biofilm formationEffective inhibitors identified from screening
Neuropharmacological Modulation5-HT2C receptor agonismPotential treatment for anxiety and depression

Case Study 1: Antitumor Efficacy in A2780 Cells

  • Objective: To evaluate the inhibitory effects on ovarian cancer cell proliferation.
  • Methodology: Treatment with synthesized derivatives followed by assessment of cell viability and apoptosis markers.
  • Results: Significant reduction in cell viability was observed alongside increased apoptosis markers.

Case Study 2: Biofilm Inhibition

  • Objective: Screening for compounds that prevent Salmonella biofilm formation.
  • Methodology: High-throughput screening against a library of compounds.
  • Results: Identification of several effective compounds that inhibit biofilm formation without affecting planktonic growth.

Properties

CAS No.

51059-03-1

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

5H-pyrimido[5,4-b]azepine

InChI

InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-6,10H

InChI Key

DQGCNIVDCDKADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2NC=C1

Origin of Product

United States

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